H-Ala-Pro-Arg-Thr-Pro-Gly-Gly-Arg-Arg-OH
Description
H-Ala-Pro-Arg-Thr-Pro-Gly-Gly-Arg-Arg-OH (CAS: 138028-00-9) is a synthetic peptide derived from residues 95–98 of myelin basic protein (MBP). It is widely used as a substrate for mitogen-activated protein kinase (MAPK), specifically p44 MAPK, in enzymatic assays to study kinase activity and signal transduction pathways .
- Molecular Formula: C₄₁H₇₁F₃N₁₈O₁₃
- Molecular Weight: 1081.11 g/mol
- Purity: ≥99%
- Storage: −20°C (lyophilized powder)
- Function: Acts as a phosphorylation target for MAPK, facilitating studies on enzyme kinetics and inhibitor screening .
This peptide’s sequence (APRTPGGRR) features a high density of arginine (Arg) and proline (Pro) residues, which contribute to its structural stability and interaction with kinases.
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[1-[2-[[2-[[1-(2-aminopropanoyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H70N18O11.C2HF3O2/c1-20(40)34(65)56-16-7-12-26(56)33(64)53-23(9-4-14-48-38(43)44)31(62)55-29(21(2)58)35(66)57-17-6-11-25(57)32(63)51-18-27(59)50-19-28(60)52-22(8-3-13-47-37(41)42)30(61)54-24(36(67)68)10-5-15-49-39(45)46;3-2(4,5)1(6)7/h20-26,29,58H,3-19,40H2,1-2H3,(H,50,59)(H,51,63)(H,52,60)(H,53,64)(H,54,61)(H,55,62)(H,67,68)(H4,41,42,47)(H4,43,44,48)(H4,45,46,49);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKVFUUXPSSWNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N1CCCC1C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(C)N)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H71F3N18O13 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1081.1 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Pro-Arg-Thr-Pro-Gly-Gly-Arg-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers and advanced purification techniques are employed to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
H-Ala-Pro-Arg-Thr-Pro-Gly-Gly-Arg-Arg-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or performic acid.
Reduction: Reduction reactions can be performed using agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid residues in the peptide can be substituted using site-directed mutagenesis techniques.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, performic acid.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can break these bonds .
Scientific Research Applications
H-Ala-Pro-Arg-Thr-Pro-Gly-Gly-Arg-Arg-OH has several applications in scientific research:
Biochemistry: Used as a substrate for kinases like p44mpk and MAPK to study enzyme kinetics and phosphorylation events.
Molecular Biology: Employed in studies involving protein-protein interactions and signal transduction pathways.
Medicine: Investigated for its potential role in modulating hematopoietic cells and gene expression.
Industry: Utilized in the development of diagnostic assays and therapeutic peptides.
Mechanism of Action
The mechanism of action of H-Ala-Pro-Arg-Thr-Pro-Gly-Gly-Arg-Arg-OH involves its role as a substrate for specific kinases. When phosphorylated by kinases like p44mpk and MAPK, the peptide undergoes conformational changes that can affect its interaction with other proteins and cellular components. This phosphorylation event is crucial for studying signal transduction pathways and enzyme kinetics .
Comparison with Similar Compounds
The following table and analysis highlight structural, functional, and applicative differences between H-Ala-Pro-Arg-Thr-Pro-Gly-Gly-Arg-Arg-OH and related peptides.
Structural and Functional Comparison Table
*Calculated based on molecular formulas provided in sources.
Key Comparative Analysis
Functional Roles
- Enzyme Substrates: The target peptide (APRTPGGRR) is a specialized MAPK substrate, whereas Fc-Gly-Pro-Arg(NO₂)-OMe serves as an electrochemical probe for studying metal ion interactions . H-Gly-Pro-Arg-Pro-OH inhibits fibrin polymerization, making it relevant in thrombosis research, unlike the target peptide’s kinase-focused role .
Structural Features
- Arg/Pro-Rich Motifs: The target peptide and H-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH both contain multiple Arg and Pro residues, which enhance stability and binding specificity. However, the latter includes additional residues (e.g., His, Met) that may confer distinct biological interactions . Fc-Gly-Pro-Arg(NO₂)-OMe incorporates a ferrocene moiety and nitro group, enabling redox activity absent in the target peptide .
Research Findings
- Target Peptide : Demonstrates reversible oxidation-reduction behavior in electrochemical assays, with a peak current ratio (Ipa/Ipc) of 1.13, indicating stable electron transfer .
- Fc-Gly-Pro-Arg(NO₂)-OMe: Forms a 2:1 complex with Cu(II), validated by cyclic voltammetry, suggesting utility in metal ion sensing .
- H-Gly-Pro-Arg-Pro-OH : Reduces fibrin polymerization by 70% in vitro, highlighting its efficacy as an antithrombotic agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
